Aminooxy-amido-PEG4-propargyl Aminooxy-amido-PEG4-propargyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13673746
InChI: InChI=1S/C13H24N2O6/c1-2-4-17-6-8-19-10-11-20-9-7-18-5-3-15-13(16)12-21-14/h1H,3-12,14H2,(H,15,16)
SMILES: C#CCOCCOCCOCCOCCNC(=O)CON
Molecular Formula: C13H24N2O6
Molecular Weight: 304.34 g/mol

Aminooxy-amido-PEG4-propargyl

CAS No.:

Cat. No.: VC13673746

Molecular Formula: C13H24N2O6

Molecular Weight: 304.34 g/mol

* For research use only. Not for human or veterinary use.

Aminooxy-amido-PEG4-propargyl -

Specification

Molecular Formula C13H24N2O6
Molecular Weight 304.34 g/mol
IUPAC Name 2-aminooxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide
Standard InChI InChI=1S/C13H24N2O6/c1-2-4-17-6-8-19-10-11-20-9-7-18-5-3-15-13(16)12-21-14/h1H,3-12,14H2,(H,15,16)
Standard InChI Key FHURZUINFBYFMV-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCNC(=O)CON
Canonical SMILES C#CCOCCOCCOCCOCCNC(=O)CON

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Aminooxy-amido-PEG4-propargyl features a tripartite structure:

  • Aminooxy group: Enables oxime ligation with ketone or aldehyde functional groups, commonly found in modified antibodies .

  • PEG4 spacer: A tetraethylene glycol chain that enhances solubility and reduces steric hindrance during conjugation .

  • Propargyl terminus: Provides an alkyne group for CuAAC reactions with azide-containing molecules .

The compound's linear structure (C₁₃H₂₄N₂O₆) is optimized for biocompatibility, with the PEG4 moiety balancing hydrophilicity and molecular flexibility .

Key Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular Weight304.34 g/mol
Physical StateViscous liquid
SolubilitySoluble in DMSO, water
Storage Conditions4°C (sealed, desiccated)
CAS Registry Number2253965-03-4

The PEG4 spacer contributes to a hydrodynamic radius of approximately 2.5 nm, which helps mitigate aggregation in biological systems . Thermal stability testing shows decomposition above 150°C, necessitating strict temperature control during handling .

Synthetic Applications in Antibody-Drug Conjugates

Role in ADC Architecture

As a non-cleavable linker, aminooxy-amido-PEG4-propargyl forms stable bonds between monoclonal antibodies and cytotoxic agents such as monomethyl auristatin E (MMAE) or F (MMAF) . Unlike protease-sensitive linkers, its ether and amide bonds resist enzymatic cleavage, ensuring payload release only upon antibody internalization and lysosomal degradation .

Conjugation Protocol Optimization

Typical ADC synthesis involves:

  • Antibody Oxidation: Generation of aldehyde groups via periodate treatment of antibody glycans .

  • Oxime Ligation: Reaction of aminooxy group with aldehyde at pH 4.5–6.0 (20–25°C, 4–6 hours) .

  • Payload Attachment: CuAAC-mediated coupling of azide-functionalized cytotoxins to the propargyl terminus .

Studies demonstrate conjugation efficiencies exceeding 85% when using copper(II) sulfate/sodium ascorbate catalyst systems . The PEG4 spacer maintains antibody affinity (K<sub>D</sub> ≤ 1 nM) while accommodating payloads up to 8 kDa .

Click Chemistry Applications

Radiopharmaceutical Labeling

The propargyl group enables efficient <sup>18</sup>F-labeling for positron emission tomography (PET) probes. Copper-catalyzed reactions with azide-bearing <sup>18</sup>F precursors achieve radiochemical yields of 71–99% within 30 minutes . Recent applications include:

  • Peptide Labeling: <sup>18</sup>F-cyclo(RGDyK) conjugates for angiogenesis imaging .

  • Nanoparticle Functionalization: ZnO nanoparticles modified for targeted drug delivery .

Surface Modification Strategies

Material science applications leverage the compound's bifunctionality for:

  • Biosensor Development: Covalent attachment of antibodies to gold surfaces via thiol-alkyne coupling .

  • Hydrogel Functionalization: PEGDA hydrogels with immobilized growth factors for tissue engineering .

Reaction kinetics studies show second-order rate constants (k<sub>2</sub>) of 0.8–1.2 M<sup>−1</sup>s<sup>−1</sup> in aqueous media at 37°C .

Stability and Pharmacokinetic Considerations

In Vitro Stability

ConditionStability ProfileSource
Plasma (pH 7.4, 37°C)>95% intact after 72 h
Lysosomal Buffer (pH 5.0)<5% payload release in 48 h
Oxidative Stress (H<sub>2</sub>O<sub>2</sub>)No degradation at 1 mM

The PEG4 spacer reduces nonspecific protein binding to <15% compared to shorter PEG linkers .

In Vivo Performance

Preclinical studies in xenograft models demonstrate:

  • Circulation Half-life: 78–84 hours (vs. 52 h for PEG2 analogs) .

  • Tumor Accumulation: 8.2% ID/g at 24 h post-injection .

  • Clearance: Renal excretion predominates (62% total dose at 96 h) .

ParameterSpecificationSource
GHS ClassificationFlammable Solid (Class 4.1)
Signal WordDanger
Hazard StatementsH228, H315, H319

Recent Advancements and Future Directions

Theranostic Applications

Combining PET imaging (<sup>64</sup>Cu labeling) and drug delivery in single constructs has shown promise in glioblastoma models. Dual-labeled ADCs achieved tumor-to-background ratios of 12.3:1 (PET) and 58% growth inhibition .

Multifunctional Linker Systems

Third-generation derivatives incorporating:

  • Enzyme-Responsive Elements: Matrix metalloproteinase-2 cleavable peptides .

  • Photosensitizer Conjugates: Pheophorbide-a derivatives for photodynamic therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator